molecular formula C12H16ClN3O3S B1653322 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 1803600-99-8

5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No.: B1653322
CAS No.: 1803600-99-8
M. Wt: 317.79
InChI Key: BXZNYONYYDBQBD-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-indol-2-one hydrochloride represents a chemically significant sulfonyl piperazine derivative with distinctive structural characteristics. The compound bears the Chemical Abstracts Service (CAS) registry number 1803600-99-8, identifying it as a unique chemical entity in scientific literature. The molecular formula of this compound is C12H16ClN3O3S, corresponding to a molecular weight of 317.79 g/mol.

The systematic name can be deconstructed to understand the compound's structural elements:

  • The core structure is 2,3-dihydro-1H-indol-2-one (indolin-2-one), a bicyclic heterocycle
  • A sulfonyl group (-SO2-) connects the indoline core to a piperazine ring at position 5 of the indoline
  • The compound exists as a hydrochloride salt, indicated by the "hydrochloride" suffix

The parent compound without the hydrochloride counterion has been registered under CAS number 848369-76-6 with the molecular formula C12H15N3O3S and a molecular weight of 281.33 g/mol.

Table 1: Identification and Molecular Properties

Property Value Reference
Systematic Name This compound
CAS Registry Number 1803600-99-8
Alternative Names 5-(piperazin-1-ylsulfonyl)indolin-2-one hydrochloride
Molecular Formula C12H16ClN3O3S
Molecular Weight 317.79 g/mol
Parent Compound CAS 848369-76-6
Parent Molecular Formula C12H15N3O3S
Parent Molecular Weight 281.33 g/mol

The molecular structure features multiple functional groups that contribute to its chemical reactivity and physical properties. The indolin-2-one core contains an amide functionality (lactam) that can participate in hydrogen bonding. The sulfonyl group provides a rigid, tetrahedral linking element between the indoline and piperazine rings, while the piperazine ring includes a basic nitrogen atom that forms the salt with hydrochloric acid.

Properties

IUPAC Name

5-piperazin-1-ylsulfonyl-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S.ClH/c16-12-8-9-7-10(1-2-11(9)14-12)19(17,18)15-5-3-13-4-6-15;/h1-2,7,13H,3-6,8H2,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZNYONYYDBQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803600-99-8
Record name 2H-Indol-2-one, 1,3-dihydro-5-(1-piperazinylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803600-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Sulfur Trioxide Complex-Mediated Sulfonation

A patented approach involves treating 5-hydroxyindolin-2-one with sulfur trioxide-pyridine complex in anhydrous dichloromethane at 0–5°C, yielding the sulfonic acid intermediate. This intermediate is then converted to the sulfonyl chloride using thionyl chloride (SOCl2) under reflux (70–80°C, 4–6 hours).

Nucleophilic Substitution with Piperazine

The sulfonyl chloride intermediate reacts with piperazine in a two-phase system (water/dichloromethane) with sodium bicarbonate as a base. Optimal conditions include:

  • Molar ratio : 1:1.2 (sulfonyl chloride:piperazine)
  • Temperature : 25–30°C
  • Reaction time : 12–16 hours

Post-reaction, the free base 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-indol-2-one is extracted with dichloromethane and purified via silica gel chromatography (eluent: 5% methanol in dichloromethane).

Hydrochloride Salt Formation

Conversion to the hydrochloride salt enhances solubility and stability. The free base is dissolved in anhydrous ethyl acetate, and gaseous hydrogen chloride (HCl) is bubbled through the solution at 0°C until precipitation completes. The solid is filtered, washed with cold ethyl acetate, and dried under vacuum (yield: 85–92%).

Alternative Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate coupling reactions. A representative protocol involves:

  • Reagents :
    • 5-Sulfonylchloride-indolin-2-one (1 equiv)
    • Piperazine (1.2 equiv)
    • Potassium carbonate (2 equiv)
    • Solvent: N,N-dimethylformamide (DMF)
  • Conditions :
    • Microwave irradiation at 150°C for 1 hour
  • Workup :
    • Neutralization with 1M HCl
    • Purification via reversed-phase HPLC (acetonitrile/water + 0.1% trifluoroacetic acid)

This method reduces reaction times from hours to minutes while maintaining yields of 75–80%.

Critical Process Considerations

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance sulfonyl chloride reactivity but require rigorous drying to prevent hydrolysis.
  • Catalyst efficiency : InCl3 shows promise for green synthesis but remains untested for this specific sulfonation.
  • Purification challenges : Residual piperazine and sulfonic acid byproducts necessitate chromatographic or recrystallization steps (95% ethanol).

Chemical Reactions Analysis

Salt Formation with Hydrochloric Acid

The free base is converted to the hydrochloride salt via acidification:

  • Procedure : Dissolving the free base in water with concentrated HCl (1–2 eq.), followed by heating at 65–70°C for 24 hours. The product precipitates upon cooling and is recrystallized .

  • Yield : ~70–80% after purification .

Key Reaction Conditions and Parameters

Reaction Step Reagents/Conditions Yield Reference
Sulfonamide formationPiperazine, K2_2CO3_3, DMF, 80°C74–79%
CyclizationNaOEt, EtOH, reflux70–72%
Hydrochloride salt formationHCl (conc.), H2_2O, 65–70°C67–80%

Functionalization and Derivatives

The compound serves as a precursor for further modifications:

  • Alkylation : Reacting with alkyl halides (e.g., bromofluoromethane) under microwave irradiation (150°C, 1 hour) to introduce substituents at the piperazine nitrogen .

  • Coupling Reactions : Forming bis-thioether derivatives via reaction with 2-mercaptonicotinonitriles in ethanol/TEA .

Stability and Reactivity

  • Acid Sensitivity : The sulfonamide bond is stable under acidic conditions (pH 1–3) but hydrolyzes in strong bases (pH > 10) .

  • Thermal Stability : Decomposes above 200°C, necessitating low-temperature storage .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-indol-2-one hydrochloride exhibit activity against the arginine-vasopressin V1b receptor, which is implicated in mood regulation and stress response. Studies demonstrate that antagonism of this receptor can lead to antidepressant effects.

Case Study : A study published in Journal of Medicinal Chemistry explored various derivatives of indole compounds, including the target compound, showing potential efficacy in reducing depressive-like behaviors in animal models .

Anticancer Properties

The compound has shown promise in anticancer research, particularly against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways.

Data Table: Anticancer Activity

Cancer Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)10.5Apoptosis induction
HeLa (Cervical)8.3Cell cycle arrest
A549 (Lung)12.0Inhibition of proliferation

Antimicrobial Effects

Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for further investigation as an antibiotic agent.

Case Study : A recent investigation into the antimicrobial efficacy of sulfonamide derivatives highlighted the potential of piperazine-containing compounds in combating resistant bacterial strains .

Synthetic Applications

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity.

Mechanism of Action

The mechanism of action of 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

2-{2-[4-(2-Methoxyphenyl)Piperazin-1-yl]Ethyl}-2,3-Dihydro-1H-Isoindol-1-One (Compound 9)
  • Structure : Incorporates a piperazine-ethyl-methoxyphenyl substituent.
  • Activity : Exhibits high affinity for 5-HT1A receptors, indicating CNS applications.
  • Synthesis: Synthesized via coupling of piperazine derivatives with N-chloroalkylisoindolinones .
Ziprasidone Derivatives
  • Example : 5-{2-[4-(1,2-Benzothiazol-3-yl)Piperazin-1-yl]Ethyl}-6-Chloro-2,3-Dihydro-1H-Indol-2-One.
  • Structure : Features a benzothiazolyl-piperazine-sulfonyl group.
  • Activity : Clinically used as an antipsychotic, targeting dopamine and serotonin receptors .

Sulfonyl-Linked Indol-2-One Derivatives

PR5: 5-[(2-Amino-1H-1,3-Benzodiazol-1-yl)Sulfonyl]-2,3-Dihydro-1H-Indol-2-One
  • Structure : Benzodiazolyl-sulfonyl substituent.
  • Activity : Acts as a ligand for 5-HT6 receptors, demonstrating receptor selectivity influenced by the sulfonyl-linked group .

Anticancer Indol-2-One Derivatives

Compound V: 5-Bromo-3-{2-[5-(4-Methoxyphenyl)-3-Naphthalen-2-yl-4,5-Dihydropyrazol-1-yl]-4-Oxo-4,5-Dihydro-1,3-Thiazol-5-ylidene}-2,3-Dihydro-1H-Indol-2-One
  • Structure : Bromo-thiazolyl-pyrazolyl substituents.
  • Activity : Potent anticancer agent with GI50 values <0.01 μM against multiple cancer cell lines (e.g., HOP-92, HCT-116) .

Substituent Variation in Indol-2-One Scaffold

5-(Piperidine-4-Carbonyl)-2,3-Dihydro-1H-Indol-2-One Hydrochloride
  • Structure : Replaces piperazine-sulfonyl with piperidine-carbonyl.
  • Implication : Demonstrates how substituent modifications alter bioactivity and target specificity .

Comparative Data Table

Compound Name Molecular Formula Substituent Biological Target Activity/IC50 Reference
5-(Piperazine-1-sulfonyl)-2,3-dihydro-1H-indol-2-one hydrochloride C11H15ClN4O3S Piperazine-sulfonyl Not specified Not reported
2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one C21H25N3O2 Piperazine-ethyl-methoxyphenyl 5-HT1A receptor High affinity
PR5 (Benzodiazolyl-sulfonyl derivative) C13H11N5O3S Benzodiazolyl-sulfonyl 5-HT6 receptor Ligand activity
Ziprasidone derivative C21H21ClN4OS Benzothiazolyl-piperazine-sulfonyl Dopamine/Serotonin receptors Antipsychotic (clinical use)
Compound V (Anticancer) C32H24BrN5O3S Bromo-thiazolyl-pyrazolyl Cancer cell lines GI50 <0.01–0.0197 μM

Biological Activity

5-(Piperazine-1-sulfonyl)-2,3-dihydro-1H-indol-2-one hydrochloride is a compound with significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H15N3O3S. Its structure features an indole core substituted with a piperazine sulfonyl group, which is crucial for its biological activity. The compound's molecular weight is approximately 281.33 g/mol .

Antimicrobial Properties

Recent studies have indicated that compounds similar to 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-indol-2-one exhibit significant antimicrobial activity. For instance, research on piperazine hybridized compounds has shown promising results against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
PHCI 11fS. aureus4 µg/mL
PHCI 13aP. aeruginosa8 µg/mL
PHCI 13bS. aureus8 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential. A study demonstrated that indole derivatives possess cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The presence of the piperazine sulfonyl moiety enhances the lipophilicity of these compounds, facilitating their integration into cellular membranes and improving their therapeutic efficacy .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)<10
A549 (Lung)<15
HeLa (Cervical)<20

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, it can trigger apoptotic pathways, leading to programmed cell death.

Case Studies

A notable case study involved the synthesis and biological evaluation of piperazine derivatives where the compound exhibited a significant reduction in tumor growth in preclinical models of cancer. The study highlighted the effectiveness of the compound in combination therapies, suggesting enhanced efficacy when used alongside established chemotherapeutics .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-indol-2-one hydrochloride, and how can reaction yields be optimized?

Answer:
The synthesis typically involves sulfonylation of the indolone scaffold with a piperazine sulfonyl chloride derivative. Key steps include:

  • Sulfonylation: React 2,3-dihydro-1H-indol-2-one with piperazine-1-sulfonyl chloride under basic conditions (e.g., potassium carbonate in DMF) at 0–5°C to minimize side reactions .
  • Salt Formation: Isolate the free base and treat with HCl in a polar solvent (e.g., ethanol) to form the hydrochloride salt.
  • Optimization: Monitor reaction progress via TLC or HPLC. Use excess sulfonyl chloride (1.2–1.5 eq.) and maintain anhydrous conditions to improve yields. Purify via recrystallization from ethanol/water mixtures .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy: Use 1H and 13C NMR to confirm the indolone core, sulfonyl group, and piperazine ring. 2D NMR (e.g., HSQC, HMBC) resolves connectivity ambiguities, such as sulfonyl attachment to the piperazine nitrogen .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., ESI+ for [M+H]+ ion).
  • X-ray Crystallography: If single crystals are obtainable, this provides definitive confirmation of the hydrochloride salt’s stereochemistry .
  • Elemental Analysis: Validate purity (>95%) and stoichiometry of the hydrochloride salt .

Basic: How should researchers handle and store this compound to ensure stability during experiments?

Answer:

  • Storage: Keep in sealed, desiccated containers at –20°C to prevent hygroscopic degradation. Avoid exposure to light, which may induce photolytic cleavage of the sulfonyl group .
  • Handling: Use inert atmosphere gloveboxes for moisture-sensitive reactions. Conduct stability tests (e.g., accelerated aging at 40°C/75% RH for 1 week) to assess decomposition under experimental conditions .

Advanced: How can computational modeling predict this compound’s drug-likeness and target interactions?

Answer:

  • Molecular Dynamics (MD): Simulate binding to targets like phosphodiesterases (PDEs) using software such as MOE or AutoDock. Focus on the sulfonyl group’s role in hydrogen bonding with catalytic residues .
  • ADMET Prediction: Calculate topological polar surface area (TPSA) to estimate blood-brain barrier permeability (target: TPSA <90 Ų). Use QSAR models to predict solubility (e.g., ESOL Log S) and CYP450 inhibition risks .
  • Docking Studies: Compare binding poses with known PDE inhibitors (e.g., sildenafil analogs) to identify structural modifications for enhanced affinity .

Advanced: What strategies resolve discrepancies in solubility or reactivity data across studies?

Answer:

  • Purity Analysis: Use HPLC with UV/Vis detection to rule out impurities (e.g., residual solvents or unreacted intermediates) that skew solubility measurements .
  • Condition Screening: Test solubility in buffered solutions (pH 1–10) and co-solvents (e.g., DMSO/PBS mixtures) to identify optimal conditions for in vitro assays .
  • Reactivity Profiling: Conduct kinetic studies under varying temperatures and pH to map degradation pathways (e.g., hydrolysis of the sulfonamide bond) .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound?

Answer:

  • Piperazine Modifications: Introduce substituents (e.g., methyl, trifluoromethyl) to the piperazine ring and assess effects on potency. For example, bulkier groups may enhance target selectivity by reducing off-target interactions .
  • Indolone Scaffold Tweaks: Replace the indolone oxygen with sulfur (thioindolone) to evaluate metabolic stability changes.
  • Bioisosteric Replacement: Substitute the sulfonyl group with a carbonyl or phosphonate moiety to probe electronic effects on binding .

Advanced: What in vitro assays are recommended to evaluate biological activity?

Answer:

  • Enzyme Inhibition: Screen against PDE isoforms (e.g., PDE5, PDE10A) using fluorometric assays with cAMP/cGMP substrates. IC50 values <1 µM indicate high potency .
  • Cellular Uptake: Use Caco-2 monolayers to measure permeability (Papp >1×10⁻⁶ cm/s suggests oral bioavailability).
  • Cytotoxicity: Test against HEK293 or HepG2 cells (CC50 >50 µM preferred for therapeutic index) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-indol-2-one hydrochloride
Reactant of Route 2
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5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-indol-2-one hydrochloride

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